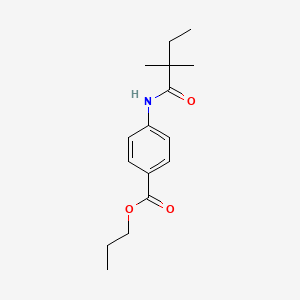
Propyl 4-(2,2-dimethylbutanamido)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propyl 4-(2,2-dimethylbutanamido)benzoate is an organic compound that belongs to the class of benzoate esters. This compound is characterized by its unique structure, which includes a benzoate group attached to a propyl chain and a 2,2-dimethylbutanamido group. It is used in various scientific research applications due to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 4-(2,2-dimethylbutanamido)benzoate typically involves the esterification of benzoic acid with propanol in the presence of an acid catalyst. The reaction can be carried out using Fischer esterification, where benzoic acid and propanol are heated together with a strong acid like sulfuric acid to form the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods such as transesterification. This process involves the exchange of the ester group of methyl benzoate with propanol under the influence of a catalyst like sodium methoxide.
Analyse Chemischer Reaktionen
Types of Reactions
Propyl 4-(2,2-dimethylbutanamido)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: The benzoate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as hydroxide ions (OH-) can be used for substitution reactions.
Major Products Formed
Oxidation: Benzoic acid and its derivatives.
Reduction: Propyl 4-(2,2-dimethylbutanamido)benzyl alcohol.
Substitution: Various substituted benzoate esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Propyl 4-(2,2-dimethylbutanamido)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of Propyl 4-(2,2-dimethylbutanamido)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 4-(2,2-dimethylbutanamido)benzoate
- Ethyl 4-(2,2-dimethylbutanamido)benzoate
- Butyl 4-(2,2-dimethylbutanamido)benzoate
Uniqueness
Propyl 4-(2,2-dimethylbutanamido)benzoate is unique due to its specific propyl chain, which imparts distinct physical and chemical properties compared to its methyl, ethyl, and butyl counterparts. These differences can influence the compound’s solubility, reactivity, and biological activity, making it suitable for specific applications where other similar compounds may not be as effective.
Eigenschaften
Molekularformel |
C16H23NO3 |
|---|---|
Molekulargewicht |
277.36 g/mol |
IUPAC-Name |
propyl 4-(2,2-dimethylbutanoylamino)benzoate |
InChI |
InChI=1S/C16H23NO3/c1-5-11-20-14(18)12-7-9-13(10-8-12)17-15(19)16(3,4)6-2/h7-10H,5-6,11H2,1-4H3,(H,17,19) |
InChI-Schlüssel |
OLLGUDHSZJGNDY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C(C)(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-butylphenyl)-3-[(2-methylpropanoyl)amino]benzamide](/img/structure/B14960584.png)
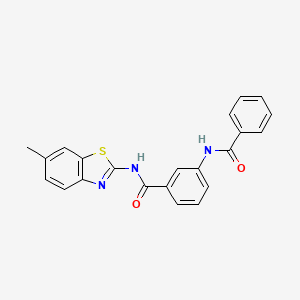
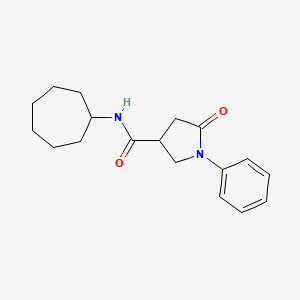

![4-[(3-Fluorophenyl)carbamoyl]phenyl acetate](/img/structure/B14960614.png)
![Ethyl 4-[({3-[(2-methylpropanoyl)amino]phenyl}carbonyl)amino]benzoate](/img/structure/B14960621.png)
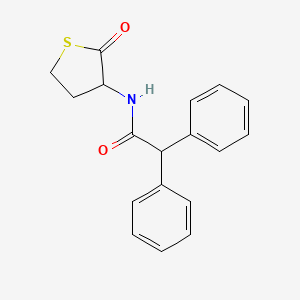
![2-phenyl-N-[4-(propan-2-yl)phenyl]quinoline-4-carboxamide](/img/structure/B14960626.png)
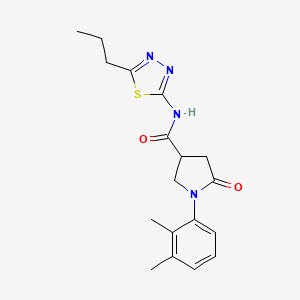
![2-(4-chlorophenoxy)-2-methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide](/img/structure/B14960630.png)
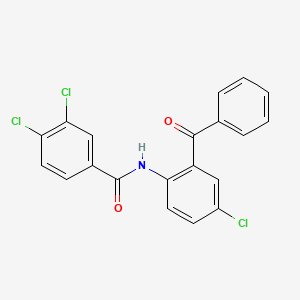
![4-(acetylamino)-5-chloro-2-methoxy-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B14960655.png)
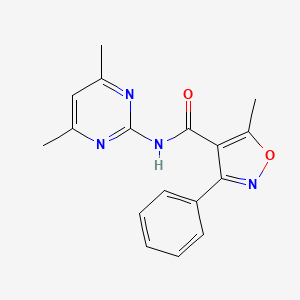
![2-methyl-N-[4-(propan-2-yl)phenyl]butanamide](/img/structure/B14960665.png)
